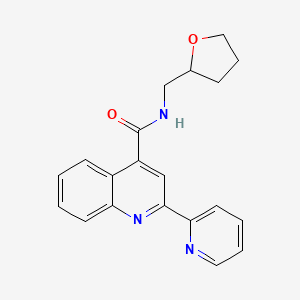![molecular formula C20H22N4O2S B4444497 N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4444497.png)
N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide
Vue d'ensemble
Description
N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound that is commonly referred to as PD-0332991. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
PD-0332991 selectively inhibits the CDK4/6 pathway, which is involved in the regulation of cell cycle progression. By inhibiting this pathway, PD-0332991 prevents cancer cells from dividing and proliferating. This leads to the inhibition of tumor growth and the induction of cancer cell death.
Biochemical and Physiological Effects:
PD-0332991 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. It also inhibits the phosphorylation of the retinoblastoma protein, which is involved in the regulation of cell cycle progression. In addition, PD-0332991 has been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PD-0332991 has several advantages for lab experiments. It is a selective inhibitor of CDK4/6, which makes it a valuable tool for studying the cell cycle. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, PD-0332991 has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, it has been shown to have off-target effects on other kinases, which may limit its specificity.
Orientations Futures
There are several future directions for the study of PD-0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict the response to PD-0332991 in cancer patients. In addition, there is a need to investigate the potential use of PD-0332991 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need to investigate the potential use of PD-0332991 in the treatment of other diseases, such as neurodegenerative disorders.
Applications De Recherche Scientifique
PD-0332991 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. In preclinical studies, PD-0332991 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials have also demonstrated its efficacy in treating advanced breast cancer.
Propriétés
IUPAC Name |
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-9-10-17(13-19(14)27(25,26)21-3)18-11-12-20(24-23-18)22-15(2)16-7-5-4-6-8-16/h4-13,15,21H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSROLOEWRJNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC(C)C3=CC=CC=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4444415.png)
![1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4444422.png)
![2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4444430.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4444445.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4444448.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4444473.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4444488.png)
![N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444494.png)
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4444496.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444499.png)
![2-methyl-5-[4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4444512.png)
